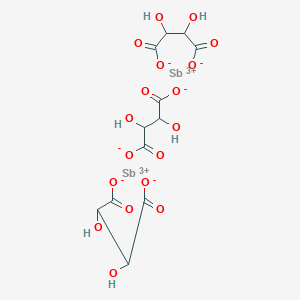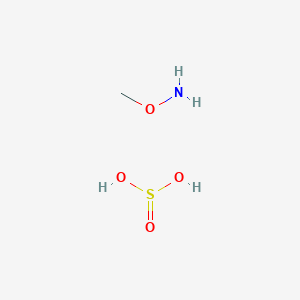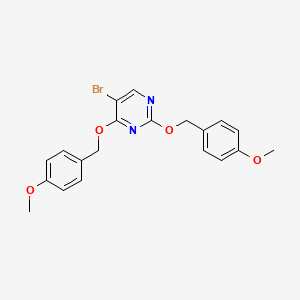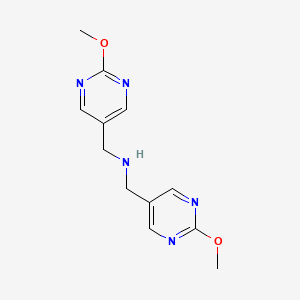
antimony(3+);2,3-dihydroxybutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Antimony potassium tartrate can be synthesized by reacting potassium hydrogen tartrate with antimony trioxide. The reaction typically involves dissolving potassium hydrogen tartrate in water and then adding antimony trioxide. The mixture is heated to facilitate the reaction, resulting in the formation of antimony potassium tartrate .
Industrial Production Methods
Industrial production of antimony potassium tartrate follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then crystallized and purified for various applications .
化学反应分析
Types of Reactions
Antimony potassium tartrate undergoes several types of chemical reactions, including:
Oxidation: Antimony(3+) can be oxidized to antimony(5+) under certain conditions.
Reduction: The compound can be reduced back to elemental antimony or lower oxidation states.
Substitution: Ligands in the coordination sphere of antimony can be substituted by other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide can oxidize antimony(3+) to antimony(5+).
Reduction: Reducing agents like aluminum or iron can reduce antimony(3+) to elemental antimony.
Substitution: Halogens such as chlorine or bromine can substitute ligands in the compound
Major Products Formed
Oxidation: Antimony pentoxide (Sb2O5)
Reduction: Elemental antimony (Sb)
Substitution: Antimony trihalides (e.g., SbCl3, SbBr3)
科学研究应用
Antimony potassium tartrate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems, particularly its antimicrobial properties.
Medicine: Historically used in the treatment of parasitic diseases like schistosomiasis and leishmaniasis.
Industry: Utilized in the production of certain types of glass and ceramics .
作用机制
The mechanism by which antimony potassium tartrate exerts its effects involves the interaction with thiol-containing biomolecules. In biological systems, it is believed to inhibit key enzymes by binding to thiol groups, disrupting cellular functions. This mechanism is particularly relevant in its antiparasitic activity, where it interferes with the metabolism of the parasites .
相似化合物的比较
Similar Compounds
- Antimony trioxide (Sb2O3)
- Antimony pentoxide (Sb2O5)
- Antimony trihalides (e.g., SbCl3, SbBr3)
Uniqueness
Antimony potassium tartrate is unique due to its coordination with tartaric acid, which imparts specific chemical and biological properties. Unlike simple antimony oxides or halides, the tartrate complex allows for more targeted interactions in biological systems, making it particularly effective in medicinal applications .
This comprehensive overview highlights the significance of antimony potassium tartrate in various fields, from its synthesis and chemical behavior to its applications and mechanisms of action
属性
分子式 |
C12H12O18Sb2 |
|---|---|
分子量 |
687.73 g/mol |
IUPAC 名称 |
antimony(3+);2,3-dihydroxybutanedioate |
InChI |
InChI=1S/3C4H6O6.2Sb/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6 |
InChI 键 |
SZXAQBAUDGBVLT-UHFFFAOYSA-H |
规范 SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sb+3].[Sb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine](/img/structure/B15157657.png)
![3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione](/img/structure/B15157679.png)
![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)





![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)
![[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B15157735.png)


